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Compound of Interest

Compound Name: 3-Methyl-1-pentyn-3-ol

Cat. No.: B165628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the tertiary

alcohol, 3-Methyl-1-pentyn-3-ol. The information presented herein is crucial for the

identification, characterization, and quality control of this compound in research and

development settings. The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed

experimental protocols, based on available data and established methodologies, are also

provided.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-Methyl-1-pentyn-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available Data not available Data not available Data not available
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¹³C NMR Data

Chemical Shift (ppm) Assignment

Data not available Data not available

Note: Specific chemical shift and coupling constant values from validated sources were not

available in the initial search. The table structure is provided as a template for data insertion.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad O-H stretch

~3300 Sharp, Weak ≡C-H stretch

~2970 Medium sp³ C-H stretch

~2110 Weak C≡C stretch

~1460 Medium CH₃ bend

~1380 Medium CH₃ bend

~1150 Strong C-O stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

83 ~23 [M-CH₃]⁺

69 ~100 [M-C₂H₅]⁺

55 ~8 [C₄H₇]⁺

43 ~33 [C₃H₇]⁺ or [C₂H₃O]⁺

29 ~7 [C₂H₅]⁺

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic analyses. While specific

experimental parameters for 3-Methyl-1-pentyn-3-ol are limited in the public domain, these

protocols are based on established practices for similar compounds and incorporate the

available instrument details.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-Methyl-1-
pentyn-3-ol.

Instrumentation: A Varian A-60 NMR spectrometer or equivalent was used for ¹H NMR

analysis[1]. A standard NMR spectrometer operating at a frequency of 75 or 125 MHz is

recommended for ¹³C NMR.

Sample Preparation:

A sample of 3-Methyl-1-pentyn-3-ol (5-10 mg) is dissolved in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not

already present in the solvent.

¹H NMR Acquisition:

The spectrometer is tuned and locked onto the deuterium signal of the solvent.

A standard one-pulse sequence is used to acquire the ¹H spectrum.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the ¹³C frequency.
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A proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for

each unique carbon atom.

A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and

gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be

necessary.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phase-corrected and baseline-corrected.

The chemical shifts are referenced to TMS at 0.00 ppm.

Integration of the ¹H NMR signals and peak picking for both ¹H and ¹³C spectra are

performed.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Methyl-1-pentyn-3-ol.

Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument was utilized[1]. The

spectrum was recorded from a 15% solution in chloroform (CHCl₃)[2].

Sample Preparation (Solution):

A 15% (w/v) solution of 3-Methyl-1-pentyn-3-ol is prepared in spectroscopic grade

chloroform.

A small amount of this solution is placed between two salt plates (e.g., NaCl or KBr) to form

a thin liquid film.

Sample Preparation (Neat Liquid):

Alternatively, for a neat spectrum, a single drop of the pure liquid is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition:

A background spectrum of the clean salt plates or the empty ATR crystal is recorded.

The sample is placed in the beam path, and the sample spectrum is acquired.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

transmittance or absorbance spectrum.

The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Methyl-1-pentyn-
3-ol.

Instrumentation: A HITACHI RMU-7M mass spectrometer or a similar instrument capable of

Electron Ionization (EI) was used. The ionization energy was 70 eV[1].

Sample Introduction:

For a volatile and thermally stable compound like 3-Methyl-1-pentyn-3-ol, direct injection

via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

Data Acquisition:

The sample is introduced into the ion source where it is vaporized and bombarded with a 70

eV electron beam.

The resulting positively charged ions are accelerated and separated by a mass analyzer

(e.g., magnetic sector, quadrupole).

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
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The mass spectrum is recorded over a suitable m/z range (e.g., 20-200 amu).

Data Processing:

The resulting mass spectrum is plotted as relative intensity versus m/z.

The molecular ion peak (M⁺) is identified, if present.

The major fragment ions are identified, and their formation is rationalized based on known

fragmentation mechanisms for alcohols and alkynes.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid sample like 3-Methyl-1-pentyn-3-ol.
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Caption: Experimental workflow for the spectroscopic analysis of 3-Methyl-1-pentyn-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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